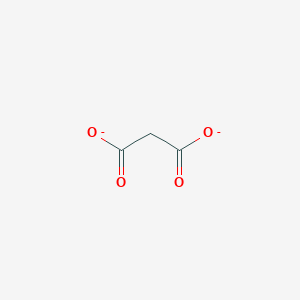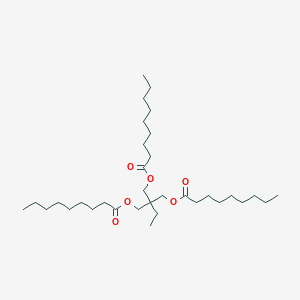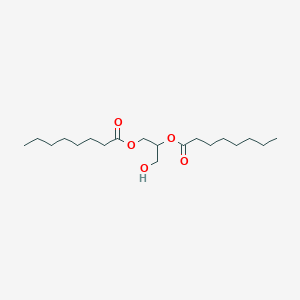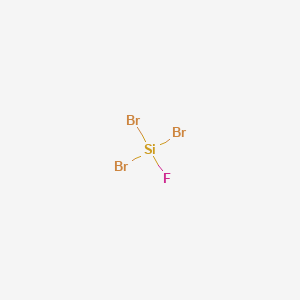
Tribromo(fluoro)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromo(fluoro)silane is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a colorless liquid with a pungent odor and is highly reactive with other chemicals. Tribromo(fluoro)silane is used in various fields such as material science, organic synthesis, and biochemistry.
Mécanisme D'action
Tribromo(fluoro)silane is a highly reactive compound due to the presence of bromine and fluorine atoms. It reacts with various functional groups such as alcohols, amines, and thiols. The reaction with these functional groups leads to the formation of covalent bonds, which modifies the properties of the molecules. In biochemistry, tribromo(fluoro)silane reacts with proteins and nucleic acids to form crosslinks, which stabilizes their structure and function.
Applications De Recherche Scientifique
Tribromo(fluoro)silane is used in various scientific research applications. It is commonly used in material science to modify the surface properties of materials. Tribromo(fluoro)silane is also used in organic synthesis to introduce fluorine and bromine atoms into organic molecules. In biochemistry, tribromo(fluoro)silane is used to crosslink proteins and nucleic acids, which helps to study their structure and function.
Effets Biochimiques Et Physiologiques
Tribromo(fluoro)silane has been shown to have minimal toxicity and is not considered harmful to human health. However, its reactivity and ability to modify the properties of molecules can have biochemical and physiological effects. In biochemistry, tribromo(fluoro)silane is used to crosslink proteins and nucleic acids, which can affect their function. In material science, tribromo(fluoro)silane is used to modify the surface properties of materials, which can affect their interaction with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tribromo(fluoro)silane in lab experiments are its high reactivity, low cost, and simplicity of synthesis. It is also a versatile compound that can be used in various fields such as material science, organic synthesis, and biochemistry. However, tribromo(fluoro)silane is highly reactive and requires careful handling. It can react with moisture in the air, which can lead to the formation of toxic byproducts. It is also corrosive and can cause damage to equipment.
Orientations Futures
There are several future directions for the use of tribromo(fluoro)silane in scientific research. One direction is the development of new synthesis methods that can improve the yield and purity of tribromo(fluoro)silane. Another direction is the use of tribromo(fluoro)silane in the modification of biomolecules such as carbohydrates and lipids. This can lead to the development of new drugs and therapies. Tribromo(fluoro)silane can also be used in the development of new materials with unique properties such as self-healing and anti-corrosive properties.
Conclusion
In conclusion, tribromo(fluoro)silane is a versatile compound that has gained significant interest in scientific research. Its high reactivity and ability to modify the properties of molecules make it a valuable tool in various fields such as material science, organic synthesis, and biochemistry. Tribromo(fluoro)silane has minimal toxicity and is not considered harmful to human health. However, its reactivity and corrosiveness require careful handling. There are several future directions for the use of tribromo(fluoro)silane in scientific research, which can lead to the development of new materials and therapies.
Méthodes De Synthèse
Tribromo(fluoro)silane can be synthesized by reacting silicon tetrafluoride with bromine in the presence of a catalyst. The reaction takes place at room temperature and produces tribromo(fluoro)silane as the main product. This synthesis method is preferred due to its simplicity, high yield, and low cost.
Propriétés
Numéro CAS |
18356-67-7 |
|---|---|
Nom du produit |
Tribromo(fluoro)silane |
Formule moléculaire |
Br3FSi |
Poids moléculaire |
286.8 g/mol |
Nom IUPAC |
tribromo(fluoro)silane |
InChI |
InChI=1S/Br3FSi/c1-5(2,3)4 |
Clé InChI |
OLMQZEWHTMEUDA-UHFFFAOYSA-N |
SMILES |
F[Si](Br)(Br)Br |
SMILES canonique |
F[Si](Br)(Br)Br |
Synonymes |
Tribromofluorosilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



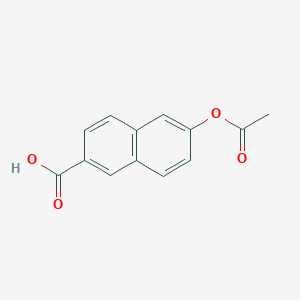
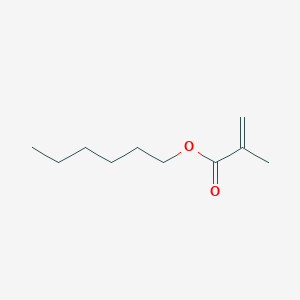
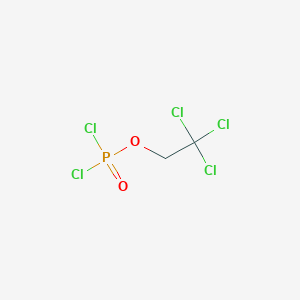
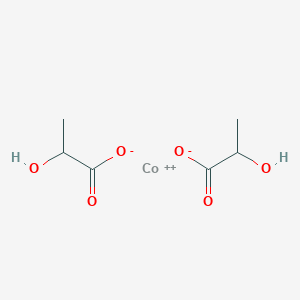
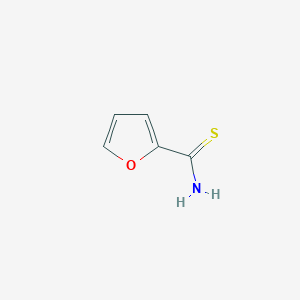
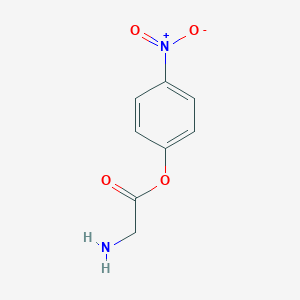
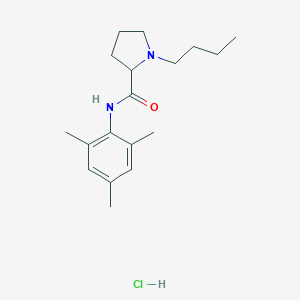
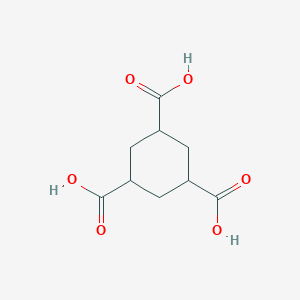
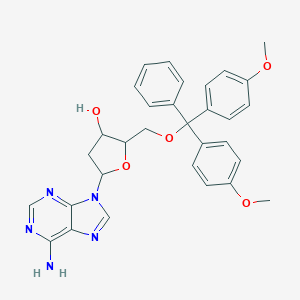
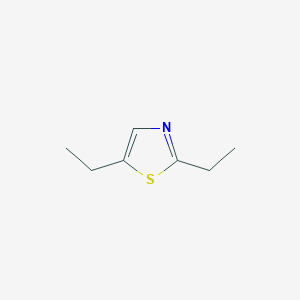
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
